molecular formula C15H11NO4 B2459760 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate CAS No. 1203339-69-8

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate

Cat. No.: B2459760
CAS No.: 1203339-69-8
M. Wt: 269.256
InChI Key: KXMWBEXFUHCRJN-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate is a complex organic compound that features a furan ring, an isoxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The furan ring can be introduced through various methods, including the reaction of furan derivatives with appropriate reagents.

Industrial Production Methods

the principles of green chemistry and sustainable practices are increasingly being applied to the synthesis of such compounds to minimize waste and reduce the use of hazardous materials .

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .

Scientific Research Applications

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate is unique due to the combination of the furan and isoxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-15(11-5-2-1-3-6-11)19-10-12-9-14(20-16-12)13-7-4-8-18-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMWBEXFUHCRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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